molecular formula C22H24FN3O3S2 B2376370 2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole CAS No. 886916-53-6

2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole

Cat. No.: B2376370
CAS No.: 886916-53-6
M. Wt: 461.57
InChI Key: BQTNVQMBEFCFNI-UHFFFAOYSA-N
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Description

2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole is a useful research compound. Its molecular formula is C22H24FN3O3S2 and its molecular weight is 461.57. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Research has shown that compounds related to 2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole demonstrate significant antimicrobial properties. For instance, derivatives of fluorobenzothiazole, which share a structural resemblance, have been synthesized and found to possess considerable antibacterial activity (Patel & Agravat, 2009).

Anticancer Potential

  • Several studies have investigated the anticancer activities of compounds structurally related to this chemical. For example, derivatives of 1,3-thiazoles, which include structural elements similar to the compound , have shown effectiveness against various cancer cell lines, suggesting potential for cancer treatment (Turov, 2020).

Pharmacological Screening

  • There has been research into the pharmacological properties of similar compounds. For instance, derivatives of 6-fluorobenzothiazole have been synthesized and tested for antimicrobial and antioxidant activities, indicating the broad pharmacological potential of such compounds (Raparla et al., 2013).

Antiproliferative Activity

  • Compounds with a similar structural framework have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. This suggests the potential of this compound in inhibiting the proliferation of cancer cells (Mallesha et al., 2012).

Anti-Acetylcholinesterase Activity

  • Research on benzothiazole derivatives, which are structurally related to this compound, has shown potential anti-acetylcholinesterase activity, suggesting possible applications in treating neurological disorders (Mohsen et al., 2014).

Properties

IUPAC Name

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S2/c1-15-3-8-19-21(16(15)2)24-22(30-19)26-12-10-25(11-13-26)20(27)9-14-31(28,29)18-6-4-17(23)5-7-18/h3-8H,9-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTNVQMBEFCFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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